![molecular formula C31H32N4O8 B1681649 Sjg-136 CAS No. 232931-57-6](/img/structure/B1681649.png)
Sjg-136
説明
SJG-136 (NSC 694501) is a rationally designed pyrrolobenzodiazepine dimer that binds in the minor groove of DNA . It spans 6 base pairs with a preference for binding to purine-GATC-pyrimidine sequences . The agent has potent activity in the National Cancer Institute (NCI) anticancer drug screen . It has been used in trials studying the treatment of various cancers .
Molecular Structure Analysis
SJG-136 is a pyrrolo [2,1-c] [1,4]benzodiazepine . These are heterocyclic aromatic compounds containing a 1,4-benzodiazepine ring system that is fused to, and shares a nitrogen atom with a pyrrole ring .
Chemical Reactions Analysis
SJG-136 produces DNA interstrand cross-links between two N-2 guanine positions on opposite strands and separated by 2 base pairs . In human tumor cell lines, the cross-links form rapidly and persist compared with those produced by conventional cross-linking agents such as nitrogen mustards .
Physical And Chemical Properties Analysis
SJG-136 has a molecular weight of 556.61 . It is a solid substance with a solubility of 33.33 mg/mL in DMSO (ultrasonic) .
科学的研究の応用
Cancer Treatment DNA Cross-Linking
Sjg-136 is a novel anticancer drug that functions by creating sequence-specific DNA cross-links. These cross-links are more resistant to recognition and repair by DNA repair enzymes compared to those formed by other agents like platinum-based drugs, making Sjg-136 a potent option for cancer therapy .
Clastogenicity Evaluation
Research has been conducted to evaluate the clastogenicity, or the ability to induce chromosomal breaks, of Sjg-136. It has shown high cytotoxicity against a panel of cancer cells and is proven to produce interstrand crosslinks in the minor groove of DNA .
Bioanalytical Studies
Preliminary bioanalytical studies have been performed on Sjg-136, revealing its remarkable affinity for DNA and potent cytotoxicity in vitro. This highlights its potential as a powerful tool in cancer research .
DNA Stability and Melting
Sjg-136 adducts provide significant stabilization toward melting of duplex DNA, which could be beneficial in understanding and treating cancers that involve DNA instability .
作用機序
Target of Action
SJG-136, also known as NSC 694501, is a rationally designed pyrrolobenzodiazepine dimer . It primarily targets DNA, specifically binding in the minor groove of DNA . It spans 6 base pairs with a preference for binding to purine-GATC-pyrimidine sequences .
Mode of Action
SJG-136 selectively cross-links guanine residues located on opposite strands of DNA . This cross-linking occurs between two N-2 guanine positions on opposite strands and separated by 2 base pairs . The cross-links form rapidly and persist compared with those produced by conventional cross-linking agents such as nitrogen mustards .
Biochemical Pathways
The dna cross-links formed by sjg-136 seem to be more resistant to recognition and repair by dna repair enzymes . This suggests that SJG-136 may interfere with DNA repair pathways, leading to persistent DNA damage and cell death.
Result of Action
SJG-136 exhibits potent in vitro cytotoxicity . Sensitive cell lines exhibit total growth inhibition and 50% lethality after treatment with as little as 0.83 and 7.1 nmol/L SJG-136, respectively . In vivo, SJG-136 was active against small and large xenografts with tumor mass reductions in all models tested .
Action Environment
One study suggests that abcb1 genetic polymorphism can influence the pharmacology of sjg-136 . This polymorphism differentially affects ABCB1 gene expression and transport function, which could potentially influence the drug’s sensitivity .
将来の方向性
SJG-136 has shown potent activity against primary chronic lymphocytic leukaemia (CLL) cells and acute myeloid leukemia (AML) cell lines . It was found to be more than 100 times more potent than cytarabine in samples derived from the same patients . The future is likely to see combinations of new targeted drugs together with more standard therapies . The dose, dose schedule, and supportive protocol selected are currently applied in a phase 2 study in platinum-resistant/refractory ovarian cancer .
特性
IUPAC Name |
(6aS)-3-[3-[[(6aS)-2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O6/c1-18-8-20-14-32-24-12-28(26(38-3)10-22(24)30(36)34(20)16-18)40-6-5-7-41-29-13-25-23(11-27(29)39-4)31(37)35-17-19(2)9-21(35)15-33-25/h10-15,20-21H,1-2,5-9,16-17H2,3-4H3/t20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZVMMQNDHPRQD-SFTDATJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)OCCCOC4=C(C=C5C(=C4)N=CC6CC(=C)CN6C5=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)C[C@H]3C=N2)OCCCOC4=C(C=C5C(=C4)N=C[C@@H]6CC(=C)CN6C5=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177864 | |
Record name | SJG 136 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sjg-136 | |
CAS RN |
232931-57-6 | |
Record name | SJG 136 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=232931-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SJG 136 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232931576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SJG-136 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11965 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SJG 136 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SJG-136 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT0ZQ64X1A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: SJG-136, a pyrrolo[2,1-c][1,4]benzodiazepine (PBD) dimer, functions as a sequence-selective DNA minor groove interstrand cross-linking agent. [, ] This means it preferentially binds to specific DNA sequences, particularly those containing the purine-GATC-pyrimidine motif. [, , ] Upon binding, it forms covalent bonds with the N2 atoms of two guanine bases located on opposite strands of the DNA double helix, creating an interstrand cross-link (ICL). [, , , ]
A: Unfortunately, while the provided research papers mention SJG-136's structure as a PBD dimer with a propanedioxy linker connecting the two PBD units through their C8 positions, they do not provide the exact molecular formula, weight, or spectroscopic data. [, ] For detailed structural information, referring to chemical databases or publications specifically dedicated to the structural elucidation of SJG-136 would be necessary.
ANone: The provided research primarily focuses on SJG-136’s biological activity and does not offer detailed insights into its material compatibility or stability under various conditions. [1-25] Further research is needed to explore these aspects, which are essential for developing stable formulations and potential applications beyond its current use as an anticancer agent.
ANone: SJG-136 primarily acts as a covalent DNA-binding agent and does not exhibit catalytic properties. [1-25] Its primary mechanism of action relies on the formation of irreversible covalent bonds with DNA bases, rather than catalyzing chemical reactions.
A: Computational chemistry and modeling, particularly molecular modeling, have been instrumental in understanding SJG-136’s interaction with DNA. [, ] Modeling studies revealed that:
- SJG-136 binds to the minor groove of DNA and forms covalent bonds with guanine bases on opposite strands. []
- The C2-exo-unsaturation in SJG-136's structure enhances its binding affinity compared to C-ring saturated analogues. []
- This C2-exo-unsaturation promotes a flatter conformation of the PBD units, allowing for a more favorable fit within the DNA minor groove. []
- Modeling also helps to understand the effect of linker length on the binding energy and DNA cross-linking ability of SJG-136 and its analogues. []
ANone: Extensive research has explored how modifications to SJG-136’s structure affect its activity, potency, and selectivity:
- C2-exo-Unsaturation: The presence of a C2-exo-methylene group significantly enhances the cytotoxic potency and DNA cross-linking efficiency of SJG-136 compared to its C-ring saturated counterpart DSB-120. [] This modification leads to a flatter PBD structure, allowing for a more favorable fit within the DNA minor groove and contributing to its increased potency. []
- Linker Length: Modifying the length of the central linker connecting the two PBD units drastically influences SJG-136’s activity. [, ] For instance, increasing the linker length from three to five methylene units (from SJG-136 to DRG-16) significantly enhances cytotoxicity and DNA cross-linking reactivity. [] This highlights the importance of linker length in optimizing PBD dimer interaction with DNA.
- C8-Conjugation: Studies on PBD monomers and dimers revealed that C8-conjugation, such as the one present in SJG-136, plays a crucial role in stabilizing the adduct formed with DNA. [] This conjugation appears to be particularly important for the binding to terminal guanines, suggesting a potential role in targeting DNA strand breaks. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。